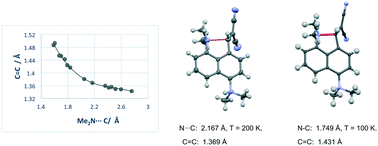Modelling of an aza-Michael reaction from crystalline naphthalene derivatives containing peri–peri interactions: very long N–C bonds?†
CrystEngComm Pub Date: 2020-09-17 DOI: 10.1039/D0CE01137A
Abstract
The separation between a pair of peri-located dimethylamino and ethene-2,2-dinitrile groups in a naphthalene molecule, which models the progress of a Michael reaction, can be controlled by the installation of a short ethylene bridge or the introduction of repulsive interactions at the opposite set of peri positions. Introduction of a dimethylammonium substituent produced a hydrated chloride salt in which the Me2N⋯C(H)![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C(CN)2 separation between reactive groups decreases, reversibly, from 2.167 Å at 200 K to 1.749 Å at 100 K, with the maximum rate of change in the range 128–140 K, which was studied by variable temperature X-ray crystallography and solid state NMR. From these and other crystallographic data a correlation between Me2N⋯C bond formation and alkene bond breaking was constructed for the first step of an aza-Michael reaction.
C(CN)2 separation between reactive groups decreases, reversibly, from 2.167 Å at 200 K to 1.749 Å at 100 K, with the maximum rate of change in the range 128–140 K, which was studied by variable temperature X-ray crystallography and solid state NMR. From these and other crystallographic data a correlation between Me2N⋯C bond formation and alkene bond breaking was constructed for the first step of an aza-Michael reaction.

Recommended Literature
- [1] Mesoporous hollow carbons on graphene and their electrochemical properties†
- [2] Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin†
- [3] Back cover
- [4] An ovarian spheroid based tumor model that represents vascularized tumors and enables the investigation of nanomedicine therapeutics†
- [5] Triad prototropic systems. Part III. The effect of substituents on the mobility of the azomethine system
- [6] Polymorphic Ln(iii) and BPTC-based porous metal–organic frameworks with visible, NIR photoluminescent and magnetic properties†
- [7] New concepts and modeling strategies to design and evaluate photo-electro-catalysts based on transition metal oxides†
- [8] Organic
- [9] An investigation of Smoluchowski's equation as applied to the coagulation of gold hydrosol
- [10] Crystal engineering for novel functionalities with oxide thin film epitaxy










